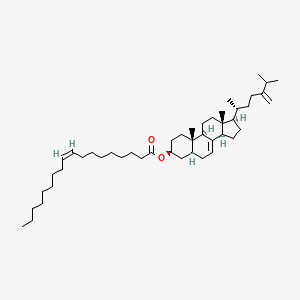
Episteryl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Episteryl oleate is an episterol ester. It has a role as a Saccharomyces cerevisiae metabolite. It derives from an episterol.
Scientific Research Applications
1. Catalytic Epoxidation of Olefins
Epoxidation of olefins, including non-reactive terminal olefins like propylene, is catalyzed by polyoxometalates, which offer effective epoxidation systems. This technology is important for the production of industrial chemicals, demonstrating the versatility of compounds like episteryl oleate in catalysis (Mizuno, Yamaguchi, & Kamata, 2005).
2. Creation of Bio-Based Polymers and Elastomers
Research shows the successful synthesis of bio-based elastomers from polybutadiene and epoxidized soybean oil. These elastomers can be used as processing aids for commercial polymers, highlighting the potential of episteryl oleate in polymer science (Boonkerd, Moon, Kim, & Kim, 2014).
3. Application in Lubricants and Fuel Additives
Epoxidized fatty acid methyl esters like epoxidized methyl oleate exhibit increased stability and potential as fuel additives or lubricating fluids. This indicates the relevance of episteryl oleate derivatives in the development of biobased alternatives to petrochemicals (Sharma, Doll, & Erhan, 2007).
4. Synthesis of Chemical Intermediates
Epoxidized oils and their derivatives are utilized as plasticizers and additives, especially for polyvinyl chloride (PVC). The conversion of these compounds into various derivatives makes them valuable in applications like lubrication and detergency (Pages & Alfos, 2001).
properties
Product Name |
Episteryl oleate |
|---|---|
Molecular Formula |
C46H78O2 |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,27,35,37-39,41-43H,4,8-14,17-26,28-34H2,1-3,5-7H3/b16-15-/t37-,38+,39+,41-,42+,43+,45+,46-/m1/s1 |
InChI Key |
WXTXUXMQBSJEQW-PIJZSGCZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC[C@H]2C1)CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)CCC(=C)C(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





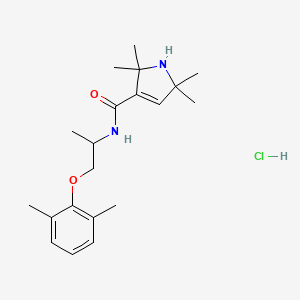
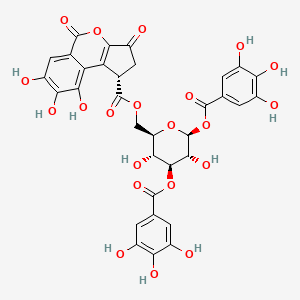
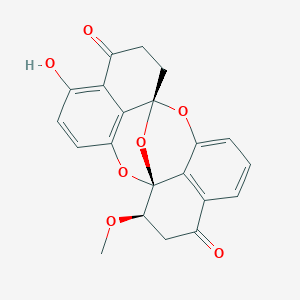
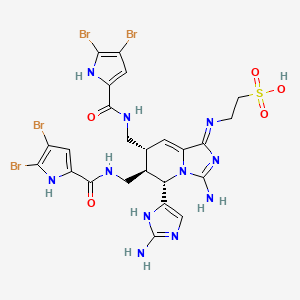
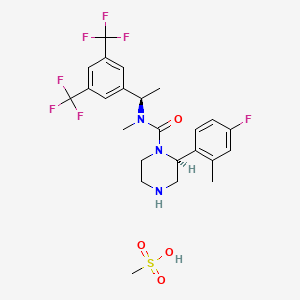
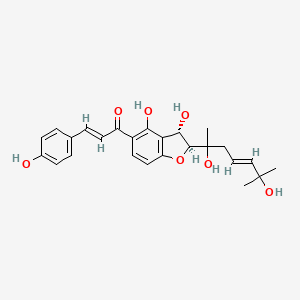
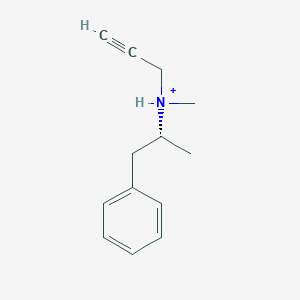
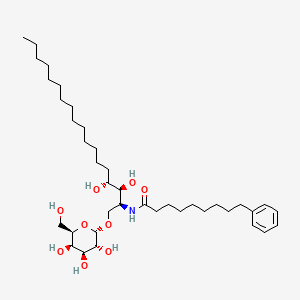
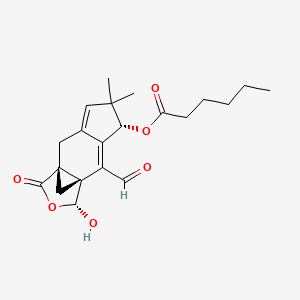
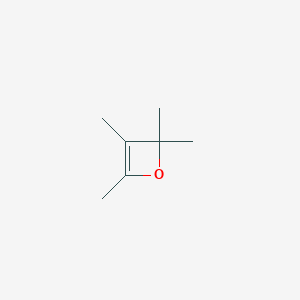
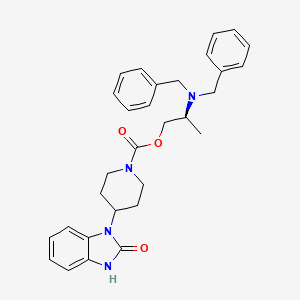
![N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine](/img/structure/B1261710.png)